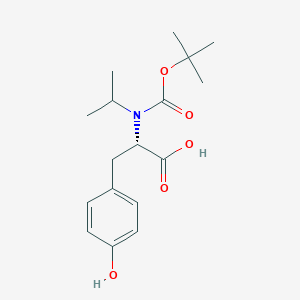
2-O-(b-D-Glucopyranosyl)-a-D-glucose monohydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-O-(b-D-Glucopyranosyl)-a-D-glucose monohydrate is a compound that belongs to the class of glycosides It is a derivative of glucose, where one glucose molecule is glycosidically linked to another glucose molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-O-(b-D-Glucopyranosyl)-a-D-glucose monohydrate typically involves enzymatic or chemical glycosylation processes. One common method is the use of cyclodextrin glucanotransferase from Bacillus stearothermophilus, which catalyzes the transfer of a glucosyl group to the glucose molecule . The reaction conditions often include a controlled temperature and pH to optimize the enzyme’s activity.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using biotransformation techniques. This involves the use of genetically modified microorganisms or enzymes to produce the compound in large quantities. The process is designed to be efficient and cost-effective, ensuring high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-O-(b-D-Glucopyranosyl)-a-D-glucose monohydrate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Catalysts like acids or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield glucuronic acid derivatives, while reduction could produce deoxy-sugars .
Wissenschaftliche Forschungsanwendungen
2-O-(b-D-Glucopyranosyl)-a-D-glucose monohydrate has a wide range of applications in scientific research:
Chemistry: It is used as a stable intermediate in the synthesis of more complex molecules.
Biology: The compound serves as a model substrate for studying enzyme kinetics and glycosylation processes.
Medicine: It has potential therapeutic applications due to its antioxidant properties and ability to stabilize other bioactive compounds
Wirkmechanismus
The mechanism by which 2-O-(b-D-Glucopyranosyl)-a-D-glucose monohydrate exerts its effects involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress. This is achieved through the donation of electrons to neutralize reactive oxygen species, thereby protecting cells and tissues from damage .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-O-α-D-Glucopyranosyl-L-ascorbic acid: Another glycoside derivative with similar antioxidant properties.
Arbutin: A glycoside used in cosmetics for its skin-lightening effects.
α-Glucosyl glycerol: Known for its moisturizing properties in skincare products.
Uniqueness
What sets 2-O-(b-D-Glucopyranosyl)-a-D-glucose monohydrate apart from these similar compounds is its enhanced stability and prolonged antioxidant activity. Unlike some other glycosides, it does not readily degrade under physiological conditions, making it a more reliable and effective compound for various applications .
Eigenschaften
Molekularformel |
C12H24O12 |
|---|---|
Molekulargewicht |
360.31 g/mol |
IUPAC-Name |
6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,4,5-triol;hydrate |
InChI |
InChI=1S/C12H22O11.H2O/c13-1-3-6(16)8(18)10(11(20)21-3)23-12-9(19)7(17)5(15)4(2-14)22-12;/h3-20H,1-2H2;1H2 |
InChI-Schlüssel |
WQUZRMGQKGHEDV-UHFFFAOYSA-N |
Kanonische SMILES |
C(C1C(C(C(C(O1)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(R)-4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B13726579.png)








![7-Bromo-2,3-dihydrofuro[2,3-b]quinoline](/img/structure/B13726631.png)

![(3R,7R,10S)-3,7,10-trimethyl-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane](/img/structure/B13726636.png)

